2-Chloro-3-(3-chlorophenyl)-1-propene
Description
Chemical Identity: 2-Chloro-3-(3-chlorophenyl)-1-propene (CAS: Not explicitly provided; synonyms include 1-chloro-3-(2-chloroprop-2-enyl)benzene) is a halogenated organic compound with the molecular formula C₉H₈Cl₂ and a molecular weight of 186.9 g/mol . Its structure consists of a propene backbone substituted with two chlorine atoms at positions 2 and 3, along with a 3-chlorophenyl group attached to position 3 of the propene chain. Key identifiers include:
Properties
IUPAC Name |
1-chloro-3-(2-chloroprop-2-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCGFGCJDDMLBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641110 | |
| Record name | 1-Chloro-3-(2-chloroprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-04-6 | |
| Record name | 1-Chloro-3-(2-chloroprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-chlorophenyl)-1-propene can be achieved through several methods. One common approach involves the chlorination of 3-(3-chlorophenyl)-1-propene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3-chlorophenyl)-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (for hydroxylation) and ammonia (for amination). These reactions are typically carried out in polar solvents like water or alcohols.
Addition Reactions: Reagents such as hydrogen chloride or bromine are used, often in the presence of a solvent like dichloromethane.
Oxidation Reactions: Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include 2-hydroxy-3-(3-chlorophenyl)-1-propene and 2-amino-3-(3-chlorophenyl)-1-propene.
Addition Reactions: Products include 2-chloro-3-(3-chlorophenyl)-1,2-dichloropropane and 2-chloro-3-(3-chlorophenyl)-1,2-dibromopropane.
Oxidation Reactions: Products include 2-chloro-3-(3-chlorophenyl)-1,2-epoxypropane.
Scientific Research Applications
2-Chloro-3-(3-chlorophenyl)-1-propene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-chlorophenyl)-1-propene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Comparison Points :
Methylated Derivatives (e.g., CAS 951893-20-2): Methyl groups enhance lipophilicity (logP ~4.1 for trimethylphenyl analog), favoring membrane permeability but possibly reducing reaction rates due to steric effects .
Backbone Modifications :
- Replacement of the propene chain with a ketone (e.g., 1-chloro-3-(3-chlorophenyl)propan-2-one) introduces a reactive carbonyl group, enabling participation in condensation or nucleophilic addition reactions .
Biological Activity :
- While direct data for the target compound is lacking, analogs with 3-chlorophenyl groups (e.g., ND-7 in ) exhibit antimicrobial activity (MIC <2 μM against B. subtilis), suggesting the 3-chlorophenyl moiety contributes to bioactivity .
Physical Properties :
- The fluorinated analogs (C₉H₇Cl₂F) have higher molecular weights (~205 g/mol) compared to the parent compound (186.9 g/mol), influencing density and boiling points .
- The ketone derivative (C₉H₈Cl₂O) has a boiling point of 90–93°C under reduced pressure, likely higher than the parent due to stronger intermolecular forces .
Biological Activity
2-Chloro-3-(3-chlorophenyl)-1-propene is an organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a chlorinated propene backbone with a chlorophenyl substituent. Its chemical structure can be represented as follows:
- Molecular Formula : C9H8Cl2
- Molecular Weight : 189.07 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of chlorine atoms enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions. This reactivity is crucial for its potential applications in drug development and medicinal chemistry.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of chlorinated compounds similar to this compound. For instance, derivatives like 1-(5-chloro-2-hydroxyphenyl)-3-(2-chloro phenyl)-1-oxo-2,3-epoxy propane have shown significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus . The mechanism behind this activity often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anti-inflammatory and Anticancer Properties
Chalcone derivatives, which share structural similarities with this compound, have been extensively studied for their anti-inflammatory and anticancer properties. These compounds can inhibit critical signaling pathways such as NF-κB and STAT3, which are involved in inflammation and cancer progression . The ability of these compounds to induce apoptosis in cancer cells further underscores their therapeutic potential.
Case Study 1: Antimicrobial Screening
A study conducted on various chlorinated phenyl derivatives demonstrated that compounds structurally related to this compound exhibited varying degrees of antimicrobial activity. The results indicated that certain derivatives had zones of inhibition comparable to standard antibiotics like tetracycline .
| Compound Code | Zone of Inhibition (mm) | Pathogen |
|---|---|---|
| SAC-2 | 14 | E. coli |
| SAC-3 | 12 | S. aureus |
| SAC-4 | 18 | Xanthomonas citri |
| SAC-5 | 15 | Xanthomonas malvacearum |
| SAC-6 | 21 | E. coli |
Case Study 2: Inhibition of Cancer Cell Proliferation
Research into chalcone derivatives has shown their capacity to inhibit cancer cell proliferation through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest . The structural similarities between these chalcones and this compound suggest that similar mechanisms may be exploitable for therapeutic purposes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
